

# Rifalazil chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rifalazil |           |
| Cat. No.:            | B610480   | Get Quote |

# Rifalazil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Rifalazil**, a derivative of the rifamycin class of antibiotics, has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including clinically significant pathogens such as Mycobacterium tuberculosis and Chlamydia trachomatis. Its mechanism of action involves the specific inhibition of the β-subunit of bacterial DNA-dependent RNA polymerase, a critical enzyme in microbial transcription. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to **Rifalazil**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

# **Chemical Structure and Properties**

**Rifalazil**, also known as KRM-1648, is a semi-synthetic benzoxazinorifamycin. Its complex macrocyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of Rifalazil



| Identifier       | Value                                                                                                                                                                                                                                                                                                |  |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,2<br>7S,28E)-5,12,21,23-tetrahydroxy-27-methoxy-<br>2,4,16,20,22,24,26-heptamethyl-10-[4-(2-<br>methylpropyl)piperazin-1-yl]-1,6,15-trioxo-1,2-<br>dihydro-6H-2,7-(epoxypentadeca[1][2]<br>[3]trienoimino)[1]benzofuro[4,5-a]phenoxazin-<br>25-yl acetate[4] |  |
| CAS Number       | 129791-92-0[4]                                                                                                                                                                                                                                                                                       |  |
| Chemical Formula | C51H64N4O13[4]                                                                                                                                                                                                                                                                                       |  |
| SMILES           | CC(C)CN1CCN(CC1)c2cc3c(c(O)c2)N=C4c5c(c (O)c6c(c5O)C(C)(O/C=C/INVALID-LINK INVALID-LINKINVALID-LINKINVALID- LINKINVALID-LINK/C=C/C=C(\C)/C(=O)N6)OC(=O)C)OC)O4)NC( =O)/C=C/3)C=C1                                                                                                                    |  |

Table 2: Physicochemical Properties of Rifalazil

| Property               | Value                                                             | Source             |
|------------------------|-------------------------------------------------------------------|--------------------|
| Molecular Weight       | 941.09 g/mol                                                      | MedKoo Biosciences |
| Appearance             | Solid powder                                                      | MedKoo Biosciences |
| Solubility             | Very high in water at pH 2 (~2000 mg/mL), low at pH 5 (0.5 mg/mL) | Wikipedia          |
| pKa (strongest acidic) | 4.52                                                              | DrugBank Online    |
| pKa (strongest basic)  | 8.63                                                              | DrugBank Online    |
| LogP                   | 4.48                                                              | DrugBank Online    |
| Melting Point          | Not available                                                     |                    |
| Boiling Point          | Not available                                                     |                    |



## **Mechanism of Action**

**Rifalazil** exerts its potent antibacterial effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This enzyme is essential for the transcription of genetic information from DNA to RNA, a fundamental process for bacterial survival.

**Rifalazil** binds non-covalently to the β-subunit of the RNAP, within a pocket that is spatially close to the active site but distinct from the DNA and RNA binding sites.[6] This binding induces a conformational change in the enzyme that sterically blocks the path of the elongating RNA transcript, preventing its extension beyond a length of 2-3 nucleotides.[6] This leads to the termination of transcription and ultimately, bacterial cell death. The high affinity and specificity of **Rifalazil** for the bacterial RNAP over its mammalian counterparts contribute to its favorable therapeutic index.

Resistance to **Rifalazil**, and other rifamycins, primarily arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[6][7] These mutations alter the amino acid sequence of the **Rifalazil** binding pocket, reducing the drug's affinity for the enzyme and thereby diminishing its inhibitory effect.



Click to download full resolution via product page

Mechanism of Rifalazil Action

# **Experimental Protocols**



This section details the methodologies for key experiments used to characterize the activity of **Rifalazil**.

# **Determination of Minimum Inhibitory Concentration** (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of **Rifalazil**.

#### Materials:

- Rifalazil stock solution (e.g., in DMSO)
- Bacterial culture in logarithmic growth phase
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)
- Sterile 96-well microtiter plates
- Incubator

#### Procedure:

- Prepare serial two-fold dilutions of **Rifalazil** in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50  $\mu$ L.
- Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Add 50 μL of the bacterial inoculum to each well containing the Rifalazil dilutions, as well as
  to a positive control well (containing only broth and inoculum) and a negative control well
  (containing only broth).
- Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria).



• After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of **Rifalazil** in a well that shows no visible bacterial growth.



Click to download full resolution via product page

Workflow for MIC Determination



## Selection of Rifalazil-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with reduced susceptibility to **Rifalazil** through serial passage in the presence of sub-inhibitory concentrations of the drug.

#### Materials:

- Rifalazil stock solution
- Bacterial culture
- Appropriate liquid or solid growth medium
- Incubator
- Spectrophotometer (for liquid culture)

#### Procedure:

- Determine the initial MIC of Rifalazil for the bacterial strain of interest.
- Inoculate a fresh culture medium containing **Rifalazil** at a concentration of 0.5x the MIC.
- Incubate the culture until visible growth is observed.
- From this culture, inoculate a new medium containing a two-fold higher concentration of Rifalazil.
- Repeat this serial passage, progressively increasing the concentration of Rifalazil.
- At each passage, an aliquot of the culture can be plated on drug-free agar to isolate individual colonies.
- The MIC of the isolated colonies is then determined to confirm the development of resistance.
- Genomic DNA from resistant mutants can be extracted, and the rpoB gene can be sequenced to identify mutations responsible for the resistance phenotype.[6][7]



## In Vivo Efficacy in a Mouse Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A common model is the mouse thigh infection model.

#### Materials:

- Laboratory mice (e.g., BALB/c)
- Bacterial strain of interest
- Rifalazil formulation for oral or parenteral administration
- Saline or appropriate vehicle control
- Surgical tools for tissue collection
- Homogenizer
- Agar plates for bacterial enumeration

#### Procedure:

- Induce a localized infection in the thigh muscle of mice by intramuscular injection of a standardized bacterial inoculum.
- After a set period to allow the infection to establish, begin treatment with Rifalazil at various dosages. A control group should receive the vehicle alone.
- Administer the treatment for a specified duration and frequency.
- At the end of the treatment period, euthanize the mice and aseptically collect the infected thigh muscle.
- Homogenize the tissue in a sterile buffer.
- Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium.
- After incubation, count the number of CFU per gram of tissue.



 The efficacy of Rifalazil is determined by comparing the bacterial load in the treated groups to the control group.

## **Pharmacokinetics and Pharmacodynamics**

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Rifalazil** is essential for optimizing its therapeutic use.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Rifalazil

| Parameter         | Value                                                                        | Species          | Source          |
|-------------------|------------------------------------------------------------------------------|------------------|-----------------|
| Half-life (t1/2)  | ~60 hours                                                                    | Human            | DrugBank Online |
| Metabolism        | Primarily by B-<br>esterase and CYP3A4                                       | Human            | DrugBank Online |
| Major Metabolites | 25-deacetyl-<br>benzoxazinorifamycin,<br>32-hydroxy-<br>benzoxazinorifamycin | Human            | DrugBank Online |
| Protein Binding   | High                                                                         | Not specified    |                 |
| MIC range         | 0.00025 - 0.25 μg/mL                                                         | Various bacteria | MedChemExpress  |

## Conclusion

**Rifalazil** is a potent antibiotic with a well-defined mechanism of action against a range of clinically relevant bacteria. Its favorable pharmacokinetic profile, including a long half-life, has made it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and development of **Rifalazil** and other novel antimicrobial agents. Further research into its clinical efficacy and the management of potential resistance is warranted. However, it is important to note that the development of **Rifalazil** was terminated in 2013 due to severe side effects.[4]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety and Bactericidal Activity of Rifalazil in Patients with Pulmonary Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. woah.org [woah.org]
- 4. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin Rifalazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifalazil Wikipedia [en.wikipedia.org]
- 6. In vitro time-kill activities of rifalazil, alone and in combination with vancomycin, against logarithmic and stationary cultures of Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Rifamycin Derivatives ABI-1648 (Rifalazil, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and Recent Clinical Isolates of Chlamydia pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rifalazil chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610480#rifalazil-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com